molecular formula C15H19N5O B7584842 N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide

N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide

Cat. No. B7584842
M. Wt: 285.34 g/mol
InChI Key: PGHFBEDXCBXDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide involves inhibition of fungal cell wall synthesis by targeting the enzyme 1,3-beta-D-glucan synthase. This enzyme is responsible for the synthesis of the fungal cell wall, which is essential for the survival of the organism. By inhibiting this enzyme, N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide disrupts the integrity of the fungal cell wall, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide exhibits low toxicity and good bioavailability. The compound is rapidly absorbed and distributed throughout the body, with peak plasma concentrations achieved within 1-2 hours of administration. It is primarily metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is its broad-spectrum antifungal activity. It has been shown to be effective against a wide range of fungal strains, making it a promising candidate for the development of new antifungal drugs. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide. One area of interest is the development of new antifungal drugs based on the structure of this compound. Another potential direction is the investigation of its potential applications in other fields, such as cancer research or drug delivery systems. Further research is needed to fully explore the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide involves the reaction of 3-methylbenzoyl chloride with 1H-1,2,4-triazole-5-amine in the presence of sodium hydride to form 3-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide. The resulting compound is then reacted with piperidine-1-carboxylic acid to yield N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide.

Scientific Research Applications

N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a novel antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11-4-2-6-13(8-11)18-15(21)20-7-3-5-12(9-20)14-16-10-17-19-14/h2,4,6,8,10,12H,3,5,7,9H2,1H3,(H,18,21)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHFBEDXCBXDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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